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Compound of Interest

Compound Name: 1-Iodoheptane

Cat. No.: B1294452 Get Quote

Introduction

1-Iodoheptane (also known as heptyl iodide) is a primary alkyl iodide widely utilized in organic

synthesis as a potent alkylating agent.[1][2] Its utility stems from the carbon-iodine bond, which

is weaker and more polarizable than corresponding carbon-bromine or carbon-chlorine bonds.

This makes the iodine atom an excellent leaving group in nucleophilic substitution reactions,

facilitating the efficient introduction of a heptyl group onto a variety of molecular scaffolds.[3]

This document provides detailed application notes and experimental protocols for researchers,

scientists, and drug development professionals employing 1-iodoheptane for O-alkylation, N-

alkylation, and C-alkylation reactions.
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Property Value

CAS Number 4282-40-0[1]

Molecular Formula C₇H₁₅I[1]

Molecular Weight 226.10 g/mol [4][5]

Appearance Clear colorless to pale yellow liquid[1][4]

Boiling Point 204 °C (lit.)[6]

Melting Point -48 °C (lit.)[6]

Density 1.379 g/mL at 25 °C (lit.)

Solubility
Insoluble in water; miscible with benzene,

chloroform, ethanol, ether.[6][7]

Application I: O-Alkylation via Williamson Ether
Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical

and asymmetrical ethers.[8][9] The reaction involves the Sₙ2 displacement of a halide by an

alkoxide or phenoxide ion.[10] 1-Iodoheptane is an ideal substrate for this reaction due to its

primary nature, which minimizes competing elimination reactions, and the excellent leaving

group ability of iodide.[3][8]

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2)

mechanism.[8][10] An alkoxide (RO⁻), generated by deprotonating an alcohol with a strong

base, acts as the nucleophile and attacks the electrophilic α-carbon of 1-iodoheptane,

displacing the iodide ion in a single concerted step.[8][11]

Key Considerations:

Base Selection: Strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or

potassium tert-butoxide (KOtBu) are typically used to ensure complete deprotonation of the

alcohol or phenol.
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Solvent Choice: Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide

(DMF), or acetonitrile (CH₃CN) are preferred as they solvate the cation of the base without

hindering the nucleophilicity of the alkoxide.[12]

Substrate Scope: The reaction is most efficient with primary alkyl halides like 1-
iodoheptane. Secondary and tertiary halides are prone to elimination reactions.[8][9]

Step 1: Alkoxide Formation

Step 2: SN2 Reaction

Alcohol/Phenol (R-OH) Strong Base (e.g., NaH) Alkoxide/Phenoxide (R-O⁻ Na⁺)

1-Iodoheptane (C₇H₁₅-I) Heptyl Ether (R-O-C₇H₁₅) Sodium Iodide (NaI)

Click to download full resolution via product page

Protocol 1: Synthesis of 1-Phenoxyheptane

This protocol describes the synthesis of 1-phenoxyheptane from phenol and 1-iodoheptane.

Materials:

Phenol

Sodium hydride (NaH), 60% dispersion in mineral oil

1-Iodoheptane

Anhydrous Dimethylformamide (DMF)

Diethyl ether

5% Sodium hydroxide solution
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Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen),

add phenol (1.0 eq).

Dissolve the phenol in anhydrous DMF.

Cool the solution to 0 °C in an ice bath.

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture

to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution

ceases.

Cool the reaction mixture back to 0 °C and add 1-iodoheptane (1.05 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

Partition the mixture between diethyl ether and water.

Separate the organic layer and wash it sequentially with 5% NaOH solution (to remove

unreacted phenol), water, and brine.[13]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield pure 1-

phenoxyheptane.
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1-Iodoheptane is an effective reagent for the N-alkylation of primary and secondary amines to

produce the corresponding secondary and tertiary amines.[14] The reaction is a nucleophilic

aliphatic substitution. However, a significant challenge is the potential for over-alkylation, as the

product amine is often more nucleophilic than the starting amine.[14][15]

Mechanism: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking

the electrophilic carbon of 1-iodoheptane in an Sₙ2 reaction. This initially forms an ammonium

salt, which is then deprotonated by a base (often an excess of the starting amine) to yield the

alkylated amine.

Key Considerations:

Over-alkylation: The product secondary amine can react further with 1-iodoheptane to form

a tertiary amine, which can in turn form a quaternary ammonium salt.[16]

Control of Selectivity: To favor mono-alkylation, a large excess of the starting amine can be

used. Alternatively, using a hindered base or specific reaction conditions can improve

selectivity.[17]

Base and Solvent: A non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered

amine base (e.g., diisopropylethylamine) is often added to neutralize the HI formed during

the reaction. Solvents like DMF, acetonitrile, or THF are commonly used.

// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Primary Amine (R-

NH₂)"]; iodoheptane1 [label="1-Iodoheptane"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_amine [label="Secondary Amine

(R-NH-C₇H₁₅)\n(Desired Product)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; iodoheptane2 [label="1-Iodoheptane"];

tertiary_amine [label="Tertiary Amine (R-N(C₇H₁₅)₂)\n(Over-alkylation)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; iodoheptane3 [label="1-Iodoheptane"];

quaternary_salt [label="Quaternary Salt\n(R-N⁺(C₇H₁₅)₃ I⁻)"];

// Edges start -> secondary_amine [label=" Alkylation"]; iodoheptane1 -> secondary_amine

[style=dashed, arrowhead=none];
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secondary_amine -> tertiary_amine [label=" Further\nAlkylation"]; iodoheptane2 ->

tertiary_amine [style=dashed, arrowhead=none];

tertiary_amine -> quaternary_salt [label=" Final\nAlkylation"]; iodoheptane3 -> quaternary_salt

[style=dashed, arrowhead=none];

// Invisible edges for layout {rank=same; start; iodoheptane1} {rank=same; secondary_amine;

iodoheptane2} {rank=same; tertiary_amine; iodoheptane3} } caption [label="Reaction pathway

showing N-alkylation and potential over-alkylation.", shape=plaintext, fontsize=10];

Protocol 2: N-Heptylation of Aniline

This protocol details the synthesis of N-heptylaniline.

Materials:

Aniline

1-Iodoheptane

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile (CH₃CN)

Ethyl acetate

1M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask, combine aniline (2.0 eq), anhydrous potassium carbonate (2.5 eq),

and acetonitrile.
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Stir the suspension vigorously at room temperature.

Add 1-iodoheptane (1.0 eq) to the mixture.

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24 hours, monitoring by

TLC.

Work-up and Purification:

Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

Rinse the solid with ethyl acetate.

Combine the filtrate and washings, and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess

aniline), saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

Purify the crude product by column chromatography on silica gel to obtain N-heptylaniline.

Application III: C-Alkylation of Carbanions
1-Iodoheptane can be used to form new carbon-carbon bonds by reacting with carbanions,

most commonly enolates derived from carbonyl compounds, esters, or nitroalkanes.[18][19]

This reaction is a powerful tool for constructing more complex carbon skeletons.

Mechanism: A strong, non-nucleophilic base abstracts an α-proton from a carbonyl compound

to form a resonance-stabilized enolate. The enolate carbanion then acts as a nucleophile,

attacking 1-iodoheptane in an Sₙ2 reaction to form the α-alkylated product.[18] A common

challenge is competing O-alkylation, although this is less of an issue with more covalent metal

enolates (e.g., lithium) and soft electrophiles like alkyl iodides.

Key Considerations:

Base Selection: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or

sodium hydride (NaH) are required to irreversibly and completely form the enolate,
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preventing self-condensation side reactions.

Reaction Conditions: The reaction is typically run at low temperatures (e.g., -78 °C) to control

reactivity and selectivity.

Electrophile: Primary iodides like 1-iodoheptane are excellent electrophiles for this

transformation.[19]

// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Ketone/Ester"]; base

[label="Strong Base (LDA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; enolate

[label="Enolate Intermediate"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; iodoheptane [label="1-Iodoheptane"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="α-Heptylated Product"];

// Edges start -> enolate [label=" Deprotonation"]; base -> start [arrowhead=none]; enolate ->

product [label=" SN2 Attack"]; iodoheptane -> product; } caption [label="General workflow for C-

alkylation of a carbonyl compound.", shape=plaintext, fontsize=10];

Protocol 3: α-Alkylation of Cyclohexanone

This protocol describes the synthesis of 2-heptylcyclohexanone.

Materials:

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

Anhydrous Tetrahydrofuran (THF)

Cyclohexanone

1-Iodoheptane

Saturated ammonium chloride solution (NH₄Cl)

Diethyl ether
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Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Set up a flame-dried, two-neck round-bottom flask under an inert atmosphere.

Add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry

ice/acetone bath).

Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C to generate LDA.

Add cyclohexanone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure

complete enolate formation.

Add 1-iodoheptane (1.1 eq) to the enolate solution at -78 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.

Work-up and Purification:

Quench the reaction by slowly adding saturated NH₄Cl solution.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic extracts and wash with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the resulting crude oil by column chromatography on silica gel to yield 2-

heptylcyclohexanone.

Summary of Reaction Conditions
The following tables summarize typical conditions for alkylation reactions using 1-iodoheptane.

Table 1: Representative Conditions for O-Alkylation
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Nucleophile Base Solvent Temperature Typical Yield

Primary Alcohol NaH THF, DMF 0 °C to RT 80-95%

Secondary

Alcohol
NaH, KH THF RT to 50 °C 60-85%

Phenol K₂CO₃, NaH DMF, Acetonitrile RT to 80 °C 85-98%

Table 2: Representative Conditions for N-Alkylation

Nucleophile Base Solvent Temperature Key Challenge

Primary Amine
K₂CO₃ or excess

amine

Acetonitrile,

EtOH
RT to Reflux Over-alkylation

Secondary

Amine
K₂CO₃, DIPEA DMF, Acetonitrile 50 °C to Reflux Steric hindrance

Aniline NaH, K₂CO₃ DMF RT to 100 °C Selectivity

Table 3: Representative Conditions for C-Alkylation

Nucleophile
Precursor

Base Solvent Temperature Typical Yield

Ketone LDA, NaHMDS THF -78 °C to RT 70-90%

Ester LDA THF -78 °C to RT 65-85%

Nitroalkane DBU, t-BuOK DMSO, DMF RT 50-80%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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